molecular formula C15H12ClN3OS3 B11194255 N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide

N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide

Cat. No.: B11194255
M. Wt: 381.9 g/mol
InChI Key: DMPOILWRSJROMM-UHFFFAOYSA-N
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Description

N-(5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2-(THIOPHEN-2-YL)ACETAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2-(THIOPHEN-2-YL)ACETAMIDE typically involves multiple steps:

    Starting Materials: The synthesis begins with 2-chlorobenzyl chloride and thiophene-2-carboxylic acid.

    Formation of Thiadiazole Ring: The 2-chlorobenzyl chloride reacts with thiosemicarbazide to form the thiadiazole ring.

    Sulfur Introduction: The thiadiazole intermediate is then treated with sulfur to introduce the sulfanyl group.

    Acetamide Formation: Finally, the thiadiazole derivative is reacted with thiophene-2-carboxylic acid to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the thiadiazole ring, potentially leading to the formation of dihydrothiadiazoles.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiadiazoles.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, the compound is studied for its potential antimicrobial and antiviral properties. It has shown activity against certain bacterial and viral strains, making it a candidate for drug development.

Medicine

In medicine, the compound is being investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the growth of certain cancer cells by interfering with specific molecular pathways.

Industry

In the industrial sector, the compound is used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.

Mechanism of Action

The mechanism of action of N-(5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2-(THIOPHEN-2-YL)ACETAMIDE involves its interaction with various molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of essential proteins in bacteria and viruses. In anticancer research, the compound may interfere with cell division and induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
  • 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol

Uniqueness

Compared to similar compounds, N-(5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2-(THIOPHEN-2-YL)ACETAMIDE exhibits unique properties due to the presence of both the chlorophenyl and thiophene rings. This combination enhances its biological activity and makes it a more potent candidate for various applications.

Properties

Molecular Formula

C15H12ClN3OS3

Molecular Weight

381.9 g/mol

IUPAC Name

N-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide

InChI

InChI=1S/C15H12ClN3OS3/c16-12-6-2-1-4-10(12)9-22-15-19-18-14(23-15)17-13(20)8-11-5-3-7-21-11/h1-7H,8-9H2,(H,17,18,20)

InChI Key

DMPOILWRSJROMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NN=C(S2)NC(=O)CC3=CC=CS3)Cl

Origin of Product

United States

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